2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with a methylsulfanyl group attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolo[3,2-d]pyrimidine core.
Methylsulfanyl Introduction: The methylsulfanyl group is introduced via a nucleophilic substitution reaction.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. Catalysts such as palladium or copper may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: Reduction reactions can convert the pyrrolo[3,2-d]pyrimidine core to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)pyrido[2,3-d]pyrimidine: Similar structure but with a pyridine ring instead of a pyrrole ring.
2-(methylsulfanyl)quinazoline: Contains a quinazoline core instead of a pyrrolo[3,2-d]pyrimidine core.
2-(methylsulfanyl)benzimidazole: Features a benzimidazole core.
Uniqueness
2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific arrangement of nitrogen atoms within the heterocyclic core, which imparts distinct electronic properties and biological activities .
Properties
Molecular Formula |
C7H7N3S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
2-methylsulfanyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-4-6-5(10-7)2-3-8-6/h2-4,8H,1H3 |
InChI Key |
ISMKJRRRAMOGFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)C=CN2 |
Origin of Product |
United States |
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